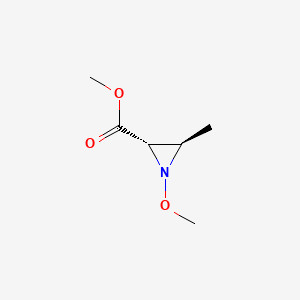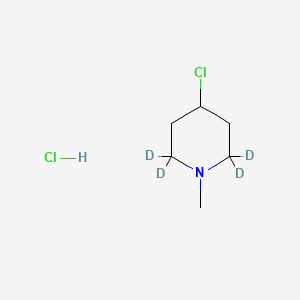
Folic Acid-d2
Vue d'ensemble
Description
Folic Acid-d2, also known as folate or Vitamin B9, is a member of the B vitamin family and an essential cofactor for enzymes involved in DNA and RNA synthesis . It has a molecular formula of C19H17D2N7O6 and a molecular weight of 443.41 . It is a stable isotope labelled product .
Molecular Structure Analysis
The molecular structure of Folic Acid-d2 is complex, involving multiple functional groups. The exact structure is not provided in the retrieved papers, but it’s known that it contains a pteridine ring system attached to a para-aminobenzoic acid portion and a glutamate residue .Chemical Reactions Analysis
Folic acid is a redox-active molecule and can undergo oxidation and reduction reactions . It plays a crucial role in various metabolic pathways, including the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .Applications De Recherche Scientifique
Biomedical Applications
Folic Acid-d2: plays a crucial role in biomedical research, particularly in the development of targeted drug delivery systems. Folate receptors are overexpressed in various cancer cells, making folic acid a valuable targeting agent in liposome-based drug delivery . Folic acid-functionalized liposomes can deliver therapeutic agents directly to cancer cells, enhancing treatment efficacy while minimizing side effects.
Diagnostics
In the field of diagnostics, Folic Acid-d2 is used to create high-selectivity probes for detecting cancer cells. Nanofluorescence probes modified with folic acid target cancer cells with folate receptors, allowing for precise imaging and diagnosis . This targeted approach is particularly useful in identifying tumors and monitoring treatment responses.
Therapeutics
Therapeutically, Folic Acid-d2 is involved in the formulation of folate-targeted therapies. These therapies use the affinity of cancer cells for folic acid to deliver drugs like methotrexate, which inhibits cell growth. This targeted approach is designed to treat cancers that express folate receptors, such as ovarian and breast cancers .
Nutrition
In nutrition, Folic Acid-d2 is essential for proper cell function and growth. It is used to fortify foods to prevent nutrient deficiencies that can lead to serious health issues like neural tube defects in infants . Folic acid supplementation is also important in managing conditions like hyperhomocysteinemia and anemia.
Disease Prevention
Folic Acid-d2: is significant in disease prevention, particularly in reducing the risk of neural tube defects (NTDs) during pregnancy. Its supplementation is recommended for all women of childbearing age to prevent NTDs and other birth defects . Research also suggests a role in preventing other conditions like heart disease and stroke.
Drug Development
In drug development, Folic Acid-d2 is used to enhance the efficacy of chemotherapeutic agents. For instance, folic acid-functionalized nanoparticles can co-encapsulate drugs, improving their stability and delivery to cancer cells . This strategy aims to increase the therapeutic index of drugs and reduce their toxicity.
Molecular Biology
In molecular biology, Folic Acid-d2 is utilized in the synthesis of nucleotide bases and amino acids. It is also involved in the study of cell proliferation and survival, providing insights into cellular processes that can be targeted in disease treatment .
Analytical Chemistry
Lastly, in analytical chemistry, Folic Acid-d2 is used in the development of sensitive detection methods for various biomolecules. For example, dual-emission fluorescence nanoprobes have been designed for the rapid and accurate quantification of folic acid in biological samples, which is crucial for diagnosing and monitoring various health conditions .
Mécanisme D'action
- Humans cannot synthesize folic acid endogenously, so dietary intake or supplementation is necessary .
- It interacts with enzymes involved in:
- Folate pathway is linked to pyrimidine synthesis via thymidylate synthase (TS), providing dihydrofolate (DHF) to the cycle .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Orientations Futures
There is ongoing research on the potential impact of folic acid on various health conditions, including cancer risk . Future considerations for cancer risk may include gene interactions with nutrients and environmental factors . Moreover, there is a need to continually monitor fortification programs for accurate measures of their effect and the ability to address concerns as they arise .
Propriétés
IUPAC Name |
(2S)-2-[[4-[[(2-amino-4-oxo-3H-pteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1/i7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBPIULPVIDEAO-AJEQZRFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CN=C2C(=N1)C(=O)NC(=N2)N)NC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747821 | |
| Record name | N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)(~2~H_2_)methyl]amino}benzoyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Folic Acid-d2 | |
CAS RN |
69022-87-3 | |
| Record name | N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)(~2~H_2_)methyl]amino}benzoyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why synthesize Folic Acid-d2 (specifically deuterated at the 3',5' positions)?
A1: Folic Acid-d2 serves as a valuable tool in studying folate metabolism in humans. [, ] By incorporating deuterium, a stable isotope of hydrogen, researchers can track the absorption, distribution, metabolism, and excretion of folic acid in the body. This approach provides critical insights into how our bodies utilize this essential vitamin.
Q2: How does the bioavailability of deuterium-labeled Folic Acid (d2-FA) compare to its hexaglutamyl form (d2-PteGlu6) in humans?
A2: Research indicates that while both forms are bioavailable, d2-FA exhibits substantially greater bioavailability than d2-PteGlu6. [] A study directly comparing the two forms in human subjects found that the bioavailability of d2-PteGlu6 was significantly lower than that of d2-FA when administered orally. This suggests that the human body may absorb and utilize the monoglutamyl form of folate more efficiently.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5H-[1,2,4]Triazolo[1',5':1,5]pyrazolo[3,4-b]pyridine](/img/structure/B588890.png)

amino}but-2-enenitrile](/img/structure/B588896.png)
![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)

